4-Chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline
CAS No.:
Cat. No.: VC15908245
Molecular Formula: C12H9ClF3N
Molecular Weight: 259.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClF3N |
|---|---|
| Molecular Weight | 259.65 g/mol |
| IUPAC Name | 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-4-3-8(12(14,15)16)5-9(10)11(6)13/h3-5H,1-2H3 |
| Standard InChI Key | JXJLAOZSBFFRER-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s quinoline backbone is substituted with electron-withdrawing groups (chlorine, trifluoromethyl) and electron-donating methyl groups, creating a polarized aromatic system. The IUPAC name, 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline, reflects its substitution pattern . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.65 g/mol |
| CAS Registry Number | 1713463-07-0 |
| SMILES | CC1=C(N=C2C=CC(=CC2=C1Cl)C(F)(F)F)C |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom influences electrophilic substitution reactivity .
Spectroscopic and Computational Data
PubChem provides computed descriptors such as the InChIKey (JXJLAOZSBFFRER-UHFFFAOYSA-N) and topological polar surface area (12.9 Ų) . X-ray crystallography data remain unpublished, but molecular modeling suggests a planar quinoline ring with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-chloro-2,3-dimethyl-6-(trifluoromethyl)quinoline involves multi-step protocols, often starting from substituted anilines. A patented method for analogous 4-chloroquinolines outlines the following steps:
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Cyclization: Reacting β-(o-trifluoromethylanilino)-propanoic acid with polyphosphoric acid (PPA) to form the quinoline core.
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Chlorination: Treating the intermediate with phosphorus oxychloride () and iodine () at 93–95°C, achieving yields up to 80% .
For the target compound, dimethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution during intermediate stages.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at positions 2 and 3 without side reactions.
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Purification: Removing byproducts like 4-oxo-tetrahydroquinolines, which degrade under acidic conditions .
A representative synthesis table is provided below:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | PPA, 120°C, 6 hr | 75% | 90% |
| 2 | , , 95°C, 1 hr | 80% | 98% |
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated: 3.78) suggests high lipid solubility, favoring blood-brain barrier penetration . Aqueous solubility is negligible (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays .
Biological Activity and Applications
Antimicrobial and Antifungal Activity
Chlorinated quinolines exhibit broad-spectrum antimicrobial effects. The methyl groups may improve membrane permeability, as seen in analogs like 4-chloro-7-(trifluoromethyl)quinoline (IC: 5.9 μM against E. coli) .
Comparative Analysis with Analogues
The dimethyl groups in the target compound confer superior metabolic stability compared to non-methylated analogs .
Future Directions
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure variants.
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Biological Screening: Evaluating efficacy against drug-resistant malaria strains and neglected tropical diseases.
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Environmental Impact: Assessing biodegradation pathways to mitigate persistence in ecosystems.
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